N-methyl-N-phenylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUINMQKMBASGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879191 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-35-1 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-methyl-N-phenylmethanesulfonamide" chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-methyl-N-phenylmethanesulfonamide. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its various derivatives is paramount for innovation. This guide moves beyond a simple recitation of data, offering a deeper, more causal understanding of the experimental methodologies and physicochemical properties of this compound. Our aim is to provide not just information, but actionable insights that can be directly applied to your research and development endeavors. Every piece of data and every protocol herein is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.

Core Compound Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group bonded to a secondary amine. The nitrogen atom is substituted with both a methyl and a phenyl group.

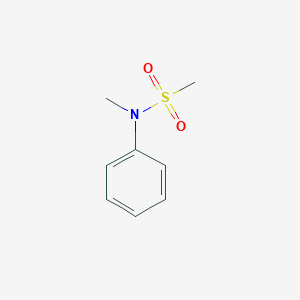

The fundamental structure of this compound is visualized below. This three-dimensional conformation dictates its reactivity and intermolecular interactions.

Caption: 3D conformation of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13229-35-1 | [1] |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.25 g/mol | [1] |

| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C | [1] |

| InChI Key | GVUINMQKMBASGD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in synthetic chemistry. While experimental data for this specific compound is not widely published, we can infer some properties from closely related analogs and computational predictions.

Table 2: Physicochemical Data

| Property | Value | Notes and Sources |

| Physical State | Expected to be a solid at room temperature. | Based on related sulfonamides. |

| Melting Point | Not experimentally determined. | For comparison, N-phenylmethanesulfonamide has a melting point of 93-97 °C.[2] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to have moderate solubility in polar organic solvents. | N-Methylmethanesulfonamide is moderately soluble in ethanol and dimethylformamide, with limited water solubility.[3] |

| pKa | Not experimentally determined. | |

| LogP | 1.4 (Predicted) | A measure of lipophilicity. |

Synthesis and Reactivity

The synthesis of this compound typically follows the general principle of sulfonamide formation: the reaction of a sulfonyl chloride with an amine in the presence of a base. In this case, methanesulfonyl chloride is reacted with N-methylaniline.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of N-substituted Sulfonamides (General Procedure)

This protocol is a general representation for the synthesis of N-substituted sulfonamides and can be adapted for this compound. The choice of base and solvent is critical and can influence reaction time and yield. Pyridine or triethylamine are commonly used as bases to neutralize the HCl byproduct.

Materials:

-

N-methylaniline

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (N-methylaniline) is consumed.

-

Workup: Quench the reaction by adding 1 M HCl solution to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes the remaining base, the bicarbonate wash removes any unreacted sulfonyl chloride, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the nitrogen, the methyl protons on the sulfur, and the aromatic protons of the phenyl group. The chemical shifts and coupling patterns provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two methyl carbons and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the sulfonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1350 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2900 | Medium-Weak | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~950 | Medium | S-N Stretch |

These predictions are based on the analysis of similar sulfonamide compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂).[6] The fragmentation pattern can be a valuable tool for structural confirmation.

Applications in Research and Drug Development

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities. While specific applications for this compound are not extensively documented, its structural motif suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

The sulfonamide group can act as a hydrogen bond acceptor and its substituents can be modified to tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The N-methyl-N-phenyl substitution provides a specific steric and electronic environment that can be exploited in drug design.

Derivatives of similar N-phenylsulfonamides have been investigated for a variety of therapeutic targets, including as enzyme inhibitors.[5]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the hazard information available for sulfonamides and should be followed when handling this compound.

GHS Hazard Statements (Predicted): [1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound, while not as extensively characterized in public literature as some other sulfonamides, represents a valuable scaffold for chemical synthesis and drug discovery. This guide has synthesized the available information and provided expert-driven insights into its properties, synthesis, and handling. The provided protocols and data, grounded in the context of related compounds, offer a solid foundation for researchers to build upon. As with any chemical, a thorough understanding of its properties and a commitment to safety are the cornerstones of successful and responsible scientific exploration.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70970, Methanesulfonamide, N-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 733944, this compound. Retrieved from [Link]

-

Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: N-Phenylmethanesulfonamide. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Gowda, B. T., & Jayalakshmi, K. L. (2004). Synthetic, Infrared and NMR (¹H and ¹³C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.

-

ResearchGate. (n.d.). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

-

Semantic Scholar. (2004). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/6f53414981d3348633719058b83515867184a259]([Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). Methanesulfonamide, N-phenyl-. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Retrieved from [Link]

- Ngassa, F. N., & Stenfors, J. D. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Stenutz, R. (n.d.). N-methyl-N-phenylmethanamide. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

ResearchGate. (2018). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

-

Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

Sources

- 1. This compound | C8H11NO2S | CID 733944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. benchchem.com [benchchem.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.ie [fishersci.ie]

A Technical Guide to N-methyl-N-phenylmethanesulfonamide: Structure, Synthesis, and Applications

Introduction and Nomenclature

N-methyl-N-phenylmethanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of molecules characterized by a sulfonyl group directly bonded to a nitrogen atom. This particular structure features a methyl and a phenyl group attached to the nitrogen, rendering it a tertiary sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, serving as a critical pharmacophore in a wide array of therapeutic agents, including antimicrobial "sulfa drugs," diuretics, and enzyme inhibitors.[1] This guide provides an in-depth overview of this compound, covering its fundamental structure, a validated synthesis protocol, spectroscopic identity, and its applications as a versatile intermediate for researchers in drug development and chemical synthesis.

The formally recognized IUPAC name for this compound is This compound .[2] It is registered under the CAS Number 13229-35-1 .[2]

Chemical Structure and Properties

Molecular Structure

The structure of this compound consists of a central sulfonamide core. The nitrogen atom is substituted with a methyl group and a phenyl (benzene) ring. The sulfur atom of the sulfonyl group is double-bonded to two oxygen atoms and single-bonded to a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. This data is essential for experimental design, including solvent selection and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | PubChem[2] |

| Molecular Weight | 185.25 g/mol | PubChem[2] |

| CAS Number | 13229-35-1 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

Synthesis Pathway

Reaction Principle

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The process involves the reaction of N-methylaniline with methanesulfonyl chloride. In this mechanism, the lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[3] The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure a high yield of the desired product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of the closely related compound, N-phenylmethanesulfonamide, and is suitable for gram-scale laboratory synthesis.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mol) |

| N-Methylaniline | 107.15 | 10.0 g | 0.093 |

| Methanesulfonyl Chloride | 114.55 | 11.2 g (7.8 mL) | 0.098 |

| Pyridine | 79.10 | 8.2 g (8.4 mL) | 0.104 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 2 M Sodium Hydroxide (NaOH) | - | ~100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (10.0 g, 0.093 mol) and pyridine (8.2 g, 0.104 mol) in 100 mL of dichloromethane.

-

Addition of Reagent: Cool the solution to 0°C using an ice-water bath. Slowly add methanesulfonyl chloride (11.2 g, 0.098 mol) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the mixture again to 0°C and slowly add 100 mL of 2 M aqueous sodium hydroxide solution to quench the reaction and dissolve the pyridine hydrochloride salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl to remove excess pyridine and N-methylaniline, followed by 50 mL of water, and finally 50 mL of brine.

-

Isolation and Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Spectroscopic Characterization

Verification of the synthesized product is achieved through standard spectroscopic techniques. The expected spectral features are based on data from closely related N-phenylmethanesulfonamide derivatives.[4][5]

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Comments |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.2-7.5 ppm | Multiplet corresponding to the phenyl ring protons. |

| N-Methyl Protons (N-CH₃) | δ ~3.2 ppm | Singlet. | |

| S-Methyl Protons (S-CH₃) | δ ~2.8 ppm | Singlet. | |

| ¹³C NMR | Aromatic Carbons (C₆H₅) | δ 125-145 ppm | Multiple signals in the aromatic region. |

| N-Methyl Carbon (N-CH₃) | δ ~38 ppm | ||

| S-Methyl Carbon (S-CH₃) | δ ~35 ppm | ||

| FTIR | S=O Stretch (asymmetric) | 1330-1315 cm⁻¹ | Strong absorption band.[4] |

| S=O Stretch (symmetric) | 1160-1140 cm⁻¹ | Strong absorption band.[4] | |

| S-N Stretch | 930-830 cm⁻¹ | Medium to strong absorption.[4] | |

| Aromatic C-H Stretch | 3000-3150 cm⁻¹ | Medium intensity.[6] |

Note: Unlike primary or secondary sulfonamides, this compound will not exhibit an N-H stretching vibration in the 3300-3230 cm⁻¹ region of the IR spectrum.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry. The sulfonamide scaffold is a privileged structure in drug design due to its ability to act as a stable, non-hydrolyzable transition-state mimetic and to engage in hydrogen bonding (in primary/secondary amides) and other non-covalent interactions with biological targets.[1]

-

Synthetic Intermediate: The compound is a versatile intermediate. The phenyl ring can be further functionalized through electrophilic aromatic substitution, or the entire this compound moiety can be incorporated into larger, more complex molecular architectures.[7]

-

Medicinal Chemistry Scaffolding: Derivatives of N-phenylmethanesulfonamides are actively explored in drug discovery programs. For instance, they have been investigated as scaffolds for developing inhibitors of Janus kinase 3 (JAK3), a target for inflammatory conditions.[1] The structural motif is also present in a variety of other biologically active agents, highlighting its importance in the development of treatments for oncology and infectious diseases.[8][9]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. It is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared And Nmr (¹H And ¹³C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

Wikipedia. Dofetilide. Wikipedia. [Link]

-

ResearchGate. Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. ResearchGate. [Link]

-

Pasha, M. A., et al. (2016). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate. [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H11NO2S | CID 733944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Buy N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Dofetilide - Wikipedia [en.wikipedia.org]

"N-methyl-N-phenylmethanesulfonamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-phenylmethanesulfonamide is a distinct chemical entity within the broader class of sulfonamides. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications in research and development. As a Senior Application Scientist, the following sections are designed to offer not just data, but also actionable insights into the handling and utilization of this compound.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| PubChem CID | 733944 | PubChem[1] |

| Molecular Formula | C₈H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 185.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C | PubChem[1] |

| InChI | InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3 | PubChem[1] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound can be reliably achieved through the sulfonylation of N-methylaniline. This protocol is adapted from established methods for the synthesis of related N-phenylsulfonamide derivatives and is designed to be a self-validating system, ensuring high yield and purity.[2][3]

Reaction Principle

The synthesis involves the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is utilized to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

N-methylaniline

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Applications and Research Directions

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[4] While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas of research and development.

As a Scaffold in Drug Discovery

The N-methyl-N-phenyl substitution pattern provides a unique three-dimensional structure that can be exploited in the design of novel bioactive molecules. The phenyl ring can be further functionalized to explore structure-activity relationships (SAR) in various biological targets. Research on related N-phenylsulfonamide derivatives has shown their potential as inhibitors of enzymes such as carbonic anhydrases and cholinesterases, which are implicated in a range of diseases including glaucoma, cancer, and Alzheimer's disease.[5]

In Organic Synthesis

As a stable and readily accessible sulfonamide, this compound can serve as a valuable building block in multi-step organic syntheses. The sulfonamide group can act as a directing group or be transformed into other functionalities, offering synthetic chemists a reliable tool for constructing complex molecular architectures.

Signaling Pathway Diagram: A Hypothetical Target

Given the known activity of related sulfonamides, one could hypothesize the use of this compound derivatives as inhibitors in signaling pathways. For instance, in a hypothetical scenario where a derivative is designed to inhibit a specific kinase, the interaction could be visualized as follows:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical entity with considerable potential for researchers in both medicinal chemistry and organic synthesis. Its unambiguous identification, coupled with a reliable synthesis protocol, provides a solid foundation for its exploration as a versatile scaffold and building block. While its specific biological activities remain to be fully elucidated, the rich history of the sulfonamide class of compounds suggests that this compound is a promising starting point for the development of novel chemical probes and therapeutic agents.

References

-

PubChem. This compound. [Link]

-

PubChem. Methanesulfonamide, N-phenyl-. [Link]

- Rao, B. V., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(11), 4873-4876.

-

Asian Journal of Chemistry. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.

-

PubChem. N-[4-(methanesulfonamido)phenyl]methanesulfonamide. [Link]

-

SIELC Technologies. Methanesulfonamide, N-phenyl-. [Link]

-

ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]

-

Akkazancıoğlu, E., & Gül, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. [Link]/)

Sources

- 1. This compound | C8H11NO2S | CID 733944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-methyl-N-phenylmethanesulfonamide

Introduction: Unveiling the Physicochemical Landscape of N-methyl-N-phenylmethanesulfonamide

This compound, a distinct molecule within the broader sulfonamide class of organic compounds, presents a unique substitution pattern with both a methyl and a phenyl group attached to the sulfonamide nitrogen. This structural feature is anticipated to significantly influence its physicochemical properties, thereby impacting its behavior in various scientific applications, including as a potential synthetic intermediate in medicinal chemistry.[1] Understanding the solubility and stability of this compound is paramount for researchers and drug development professionals. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, and formulation, while stability data is crucial for determining suitable storage conditions and predicting shelf-life.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, drawing upon data from structurally related compounds and the well-established behavior of the sulfonamide functional group. Crucially, this document also furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data for their specific applications.

Predicted Physicochemical Properties: An Informed Starting Point

The presence of the non-polar phenyl group is expected to decrease its solubility in aqueous media compared to simpler sulfonamides. Conversely, it is likely to exhibit moderate to good solubility in polar organic solvents.[2] The sulfonamide group itself can participate in hydrogen bonding, which will influence its interactions with protic solvents.

In terms of stability, sulfonamides are generally known to be hydrolytically stable, particularly around neutral pH.[3][4] However, they can be susceptible to degradation under strongly acidic or alkaline conditions, as well as through photodegradation.[5][6][7] The N-methyl and N-phenyl substituents may influence the rate and pathways of degradation.

Solubility Profile: A Predictive and Practical Approach

A comprehensive understanding of a compound's solubility across a range of solvents is fundamental for its practical application.

Predicted Solubility of this compound

The following table presents the predicted solubility of this compound in a variety of common laboratory solvents. These predictions are based on the expected contributions of the phenyl and methyl groups to the overall polarity of the molecule.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic phenyl group is expected to limit aqueous solubility. |

| Methanol | Moderate to High | The sulfonamide group can hydrogen bond with methanol. | |

| Ethanol | Moderate to High | Similar to methanol, good solvation is expected.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Moderate | A common solvent in chromatography, likely to be a suitable solvent. | |

| Acetone | Moderate | A versatile polar aprotic solvent. | |

| Non-Polar | Toluene | Low to Moderate | The phenyl group may provide some affinity for aromatic solvents. |

| Hexane | Very Low | The overall polarity of the molecule is likely too high for good solubility in alkanes. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9] This method ensures that a saturated solution is in equilibrium with the solid phase, providing a true measure of solubility.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled to ±0.5 °C.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile: Probing the Resilience of this compound

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a substance and to establish its intrinsic stability.[10] These studies also help in developing stability-indicating analytical methods.

Predicted Stability and Potential Degradation Pathways

Based on the general behavior of sulfonamides, the following stability profile for this compound can be anticipated:

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potentially unstable | Hydrolysis of the sulfonamide bond is possible under strong acidic conditions.[3] |

| Alkaline Hydrolysis | Potentially unstable | The sulfonamide bond may also be susceptible to hydrolysis under strong basic conditions.[3] |

| Oxidative Degradation | Potentially susceptible | The aromatic ring and the N-methyl group could be sites of oxidation. |

| Photodegradation | Likely susceptible | Aromatic sulfonamides are known to be sensitive to light, which can lead to the formation of various degradation products.[6][7] |

| Thermal Degradation | Likely stable | Sulfonamides are generally thermally stable under typical storage conditions.[11] |

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing this compound in solution.

Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions to induce degradation.[10][11] The resulting samples are then analyzed to identify and quantify any degradation products.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Acidic Hydrolysis:

-

Dilute the stock solution with 0.1 M hydrochloric acid.

-

Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Alkaline Hydrolysis:

-

Dilute the stock solution with 0.1 M sodium hydroxide.

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period.

-

-

Photodegradation:

-

Expose a solution of the compound in a photostability chamber to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[11] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

-

Analysis:

-

For all stressed samples, dilute an aliquot with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Conclusion: A Framework for Empirical Characterization

This technical guide has provided a predictive overview of the solubility and stability of this compound, grounded in the established chemistry of related sulfonamides. While these predictions offer a valuable starting point, it is imperative for researchers to perform empirical studies to obtain precise and reliable data for their specific needs. The detailed experimental protocols for solubility determination using the shake-flask method and for conducting forced degradation studies provide a robust framework for such investigations. By following these methodologies, scientists and drug development professionals can confidently characterize the physicochemical properties of this compound, enabling its effective and safe application in their research and development endeavors.

References

- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

- Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.

- ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Guerard, J. J., Miller, P. L., Troutman, P. P., & Arnold, W. A. (2009). The role of direct and indirect photolysis in the degradation of sulfonamide and tetracycline antibiotics.

- Baena, Y., Gómez, A., & Cháfer, A. (2004). The role of pH in the photodegradation of sulfamethoxazole. Journal of Photochemistry and Photobiology A: Chemistry, 163(1-2), 103-110.

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Babić, S., Ašperger, D., Mutavdžić, D., & Kaštelan-Macan, M. (2006). Photodegradation of sulfonated azo dyes and their degradation products in aqueous solutions.

- Sakkas, V. A., Islam, M. A., Stalikas, C., & Albanis, T. A. (2002). Photocatalytic degradation of the veterinary drug trimethoprim in aqueous TiO2 suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 165-174.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. rjptonline.org [rjptonline.org]

- 11. veeprho.com [veeprho.com]

A Technical Guide to N-methyl-N-phenylmethanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry

Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] This technical guide focuses on a specific, yet highly versatile building block: N-methyl-N-phenylmethanesulfonamide. We will delve into its fundamental properties, synthetic accessibility, and its strategic applications in the construction of complex molecular architectures. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflow visualizations to empower innovation in pharmaceutical synthesis.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NRR') is a privileged scaffold in drug discovery, a testament to its unique combination of physicochemical and biological properties. Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been integral to the development of drugs across numerous therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][4][5]

The versatility of sulfonamides stems from several key features:

-

Hydrogen Bonding: The SO₂ group acts as a strong hydrogen bond acceptor, while a primary or secondary sulfonamide N-H can act as a hydrogen bond donor, facilitating critical interactions with biological targets like enzymes and receptors.[5]

-

Metabolic Stability: The sulfonamide bond is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Modularity: The two substituents on the nitrogen atom and the group attached to the sulfur atom can be readily modified, allowing for fine-tuning of steric, electronic, and solubility properties. This modularity is crucial for lead optimization campaigns.[3]

This compound represents a strategic entry point into this chemical space. As a tertiary sulfonamide, it lacks a donor N-H but provides a stable, well-defined three-dimensional structure, making it an excellent building block for creating libraries of compounds for drug discovery programs.[6]

Physicochemical & Structural Properties

Understanding the core properties of this compound is essential for its effective deployment in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [7] |

| Molecular Weight | 185.24 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| CAS Number | 13229-35-1 | [7] |

| Predicted XLogP3 | 1.4 | [7] |

| Appearance | Typically an off-white to pale yellow solid or oil | General Knowledge |

The structure combines a lipophilic phenyl group with a polar sulfonyl group. The N-methyl group prevents the formation of intermolecular hydrogen bonds at the nitrogen, which can influence solubility and crystal packing compared to its secondary amine analog, N-phenylmethanesulfonamide.[9]

Synthesis of the Reagent

The preparation of this compound is straightforward and relies on a classical nucleophilic substitution reaction. The most common route involves the reaction of methanesulfonyl chloride with N-methylaniline.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-methylaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-methylaniline is consumed.

-

Aqueous Work-up: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate and building block in several synthetic strategies.

As a Precursor for Substituted N-Methylanilines

The sulfonamide group can be used to direct lithiation at the ortho position of the phenyl ring. Subsequent quenching with an electrophile allows for the introduction of diverse functional groups. While the N-methyl group can complicate directed ortho-metalation (DoM), related N-aryl sulfonamides are known to undergo such transformations. This strategy provides a powerful method for creating substituted aniline derivatives, which are common in pharmacologically active molecules.

Building Block in Cross-Coupling Reactions

If the phenyl ring of this compound is pre-functionalized with a halide (e.g., Br, I) or a boronic acid/ester, it becomes a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This approach allows for the modular assembly of complex biaryl or aryl-amine structures.[10] The sulfonamide moiety is generally stable under these conditions and can be carried through multiple synthetic steps.

Diagram: Application Logic

Caption: Strategic pathways for utilizing the reagent in complex synthesis.

Surrogates in Fragment-Based Drug Discovery (FBDD)

The this compound core represents a well-defined and synthetically accessible fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target. The identified fragment can then be elaborated upon, using the synthetic handles described above, to improve potency and develop lead compounds. The sulfonamide group's ability to form key hydrogen bonds makes it an attractive feature for fragment design.[6]

Case Study: Hypothetical Synthesis of a 5-HT₆ Antagonist Analog

Many potent ligands for the 5-HT₆ receptor, a target for cognitive disorders, feature a central arylsulfonamide core.[11] We can devise a hypothetical synthesis using our reagent as a key building block.

Protocol: Synthesis of a Biaryl Sulfonamide Analog

-

Bromination (Creating the Handle): this compound (1.0 eq.) is dissolved in a suitable solvent like DMF. N-Bromosuccinimide (NBS) (1.05 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, yielding predominantly N-(4-bromophenyl)-N-methylmethanesulfonamide. This is a standard electrophilic aromatic substitution.

-

Suzuki Coupling (Building Complexity):

-

In a microwave vial, combine the brominated intermediate (1.0 eq.), a desired heterocyclic boronic acid (e.g., pyridine-3-boronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a solvent mixture, such as dioxane/water (4:1).

-

Degas the mixture thoroughly with N₂ or Argon.

-

Heat the reaction in a microwave reactor at 120-140 °C for 20-40 minutes.

-

After cooling, perform a standard aqueous work-up and purify by chromatography to yield the target biaryl sulfonamide.

-

This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies simply by varying the boronic acid coupling partner.

Conclusion and Future Outlook

This compound, while a specific molecule, exemplifies the strategic utility of functionalized sulfonamides in medicinal chemistry. Its straightforward synthesis and the stability of the sulfonamide core allow it to serve as a robust platform for building molecular complexity. Through reactions like directed metalation and cross-coupling, it provides reliable access to a diverse range of substituted aniline and biaryl structures that are prevalent in modern pharmaceuticals. As synthetic methodologies continue to advance, the role of such pre-functionalized, versatile building blocks will only become more critical in accelerating the drug discovery process.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]

- n-Methyl-1-phenylmethanesulfonamide | 19299-41-3. (n.d.). Benchchem.

- N-Methyl-1-phenylmethanesulfonamide | 19299-41-3. (n.d.). ChemScene.

-

This compound. (n.d.). PubChem. [Link]

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Bentham Science.

-

Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. (2018). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Methanesulfonamide, N-phenyl-. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. citedrive.com [citedrive.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H11NO2S | CID 733944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

An In-depth Technical Guide on N-methyl-N-phenylmethanesulfonamide Derivatives and Their Therapeutic Applications

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its robust chemical properties and ability to form critical interactions with biological targets.[1][2] Within this broad class, N-aryl sulfonamides have emerged as a particularly fruitful scaffold for drug discovery.[3][4][5] This technical guide provides an in-depth exploration of a specific subclass: N-methyl-N-phenylmethanesulfonamide derivatives. We will delve into the synthetic strategies for accessing these molecules, elucidate key structure-activity relationships, and provide a comprehensive overview of their burgeoning therapeutic applications, with a particular focus on oncology and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this promising area of medicinal chemistry.

The N-aryl Sulfonamide Core: A Privileged Scaffold in Drug Discovery

The N-aryl sulfonamide motif is a recurring structural feature in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[3][4][5] Its prevalence can be attributed to a combination of favorable physicochemical properties and synthetic accessibility.

-

Physicochemical Properties : The sulfonamide group is a strong hydrogen bond acceptor and can also act as a hydrogen bond donor. It possesses electron-withdrawing properties, is stable to hydrolysis, and is resistant to oxidation and reduction.[2] These characteristics allow it to serve as a versatile linker or pharmacophore that can enhance water solubility and modulate the metabolic stability of a drug candidate.[2][3]

-

Synthetic Tractability : The most common method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride, a generally high-yielding and scalable process.[6][7] More recent advancements include C-H amination strategies using sulfonyl azides, offering novel and efficient routes to N-aryl sulfonamides.[4]

The this compound core provides a specific and tunable platform. The N-methyl group can influence conformation and solubility, while the phenyl ring offers numerous points for substitution to explore structure-activity relationships (SAR) and optimize target engagement.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a convergent approach, relying on the robust and well-established formation of the sulfonamide bond.

General Synthetic Protocol

A representative synthesis of an this compound derivative is outlined below. This protocol is a foundational method that can be adapted for the synthesis of a diverse library of analogues.

Protocol: Synthesis of a Representative this compound Derivative

-

Starting Materials : Substituted N-methylaniline and a substituted methanesulfonyl chloride.

-

Reaction Setup : Dissolve the N-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the reaction mixture and stir at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Sulfonyl Chloride Addition : Slowly add the methanesulfonyl chloride (1.1 eq) to the stirring solution. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the highly reactive sulfonyl chloride. The addition of a base is critical to neutralize the HCl generated, driving the reaction to completion and preventing protonation of the starting amine.

Visualization of the Synthetic Workflow

Caption: Inhibition of the MAPK pathway by a BRAF-targeting this compound derivative.

3.1.2 Other Kinase Targets

The versatility of the this compound scaffold allows for its adaptation to target other kinases implicated in cancer, such as Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). [8][9]SGK1 is involved in cell proliferation and apoptosis, and its overexpression is linked to various cancers. [8]N-phenyl-sulfonamide derivatives have been developed as potent and selective SGK1 inhibitors. [8][9]

Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neurons. [10]The development of effective treatments is a major challenge in modern medicine.

3.2.1 Beta-Secretase (BACE1) Inhibition

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques in the brain, which are primarily composed of aggregated amyloid-β (Aβ) peptides. [10]Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. [11]Therefore, inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production. [11][12] Several N-aryl sulfonamide derivatives have been designed and synthesized as potent BACE1 inhibitors. [12][13][14]These compounds are designed to fit into the active site of the BACE1 enzyme, blocking its ability to cleave APP and thereby reducing the formation of neurotoxic Aβ peptides.

3.2.2 Other Neurological Targets

The N-phenylsulfonamide scaffold has also been explored for its potential to inhibit other enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [15]Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's patients. [16]

Preclinical Evaluation: Key Experimental Protocols

The development of this compound derivatives as therapeutic agents requires rigorous preclinical evaluation to assess their efficacy and safety. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase, such as BRAF.

Protocol: BRAF V600E Kinase Assay

-

Reagents : Recombinant human BRAF V600E enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a MEK1 peptide).

-

Compound Preparation : Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup : In a 96-well plate, add the BRAF enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.

-

Initiation : Initiate the kinase reaction by adding ATP.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection reagent to measure the remaining ATP. [17]7. Data Analysis : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Self-Validating System: The inclusion of positive controls (known BRAF inhibitors) and negative controls (DMSO vehicle) in each assay plate is essential to validate the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the assay.

Cell-Based Assay for Anticancer Efficacy

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Protocol: Cancer Cell Viability Assay (MTT Assay)

-

Cell Culture : Culture a relevant cancer cell line (e.g., a BRAF-mutant melanoma cell line) in appropriate media.

-

Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 value (the concentration that causes 50% growth inhibition).

Data Presentation: Comparative Efficacy of Hypothetical Derivatives

The following table summarizes hypothetical data for a series of this compound derivatives targeting BRAF.

| Compound ID | R1 Group | R2 Group | BRAF V600E IC50 (nM) | Melanoma Cell GI50 (nM) |

| DERIV-001 | H | H | 500 | 1200 |

| DERIV-002 | Cl | H | 150 | 400 |

| DERIV-003 | H | F | 200 | 650 |

| DERIV-004 | Cl | F | 25 | 80 |

| Vemurafenib | (Reference) | 31 | 100 |

Interpretation: This data illustrates a hypothetical structure-activity relationship where the addition of a chloro group at the R1 position and a fluoro group at the R2 position (DERIV-004) significantly improves both enzymatic and cellular potency, bringing it into a range comparable with the reference compound, Vemurafenib.

Challenges and Future Directions

While this compound derivatives hold considerable therapeutic promise, several challenges need to be addressed in their development.

-

Selectivity : Achieving high selectivity for the target kinase or enzyme over other closely related proteins is crucial to minimize off-target effects and toxicity. [18]* Drug Resistance : In oncology, the development of drug resistance is a major obstacle. [19]Strategies to overcome resistance, such as combination therapies, are an important area of research. [20]* Blood-Brain Barrier Penetration : For neurodegenerative diseases, the ability of a drug to cross the blood-brain barrier is essential for its efficacy. [16]The physicochemical properties of the derivatives must be carefully optimized to achieve adequate brain penetration.

Future research will likely focus on the development of next-generation derivatives with improved selectivity profiles and the ability to overcome known resistance mechanisms. Furthermore, the exploration of this scaffold for other therapeutic targets remains a promising avenue for drug discovery.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its synthetic accessibility and tunable physicochemical properties have enabled the creation of potent inhibitors for key targets in oncology and neurodegenerative diseases. This guide has provided a comprehensive overview of the synthesis, therapeutic applications, and preclinical evaluation of these derivatives. By understanding the underlying principles and leveraging the experimental protocols outlined herein, researchers can further unlock the therapeutic potential of this important class of molecules.

References

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020-08-09).

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024-12-06). Who we serve.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

- Synthesis of Sulfonamides. (2016-08-01). In Synthetic Methods in Drug Discovery: Volume 2. Books.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PubMed Central.

- Bertini, S., et al. (2010-11-15). BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides. PubMed.

- Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025-10-08). PubMed Central.

- Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010-05-01).

- Selected drugs with N-aryl sulfonamide structure motif. ResearchGate.

- Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.

- Novel Compounds for the Treatment of Neurodegenerative Diseases. (2012-06-21). NIH.

- n-Methyl-1-phenylmethanesulfonamide. Benchchem.

- Selective BACE1 Inhibitors. Google Patents.

- Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances (RSC Publishing).

- Akkazancioglu, E., et al. (2020-11). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.

-

BRAF inhibitors based on an imidazop[6][7]yridin-2-one scaffold and a meta substituted middle ring. PubMed. Retrieved from

- N-(3-Aminomethyl-phenyl)methanesulfonamide. Chem-Impex.

- Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Publishing.

- N‐arylsulfonamide‐containing commercial drugs. ResearchGate.

- Old Drugs as New Treatments for Neurodegenerative Diseases. PubMed Central.

- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020-07-07). PubMed Central.

- Rao, B. V., Hariharakrishnan, V., & Dubey, P. (2011-12-13). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry.

- Recent developments in the synthesis of N-aryl sulfonamides. (2021-08-03). Semantic Scholar.

- Methylxanthines and Neurodegenerative Diseases: An Update. PubMed Central.

- Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014-10-23). PubMed Central.

- Rapid response to monotherapy with MEK inhibitor trametinib for a lung adenocarcinoma patient harboring primary SDN1-BRAF fusion: A case report and literature review. (2022-08-18). Frontiers.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI.

- Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2025-08-09). ResearchGate.

- Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease. (2024-01-08). ResearchGate.

- Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021-05-19). PubMed Central.

- Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. (2014-04-01). PubMed.

- BRAF/MEK Inhibitors in Metastatic Melanoma. (2019-07-18). YouTube.

- Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]